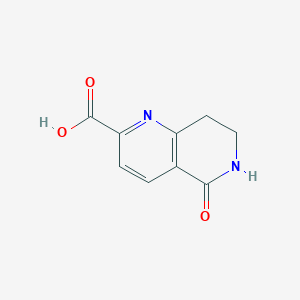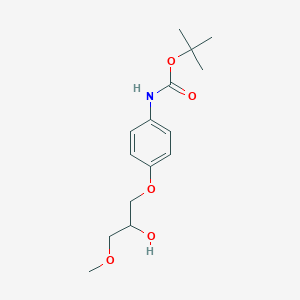
tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenyl ring, and a carbamate functional group. The presence of these groups contributes to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate typically involves the reaction of 4-(2-hydroxy-3-methoxypropoxy)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its neuroprotective effects, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . By inhibiting these enzymes, the compound prevents the aggregation of amyloid beta peptides, which are implicated in the formation of amyloid plaques in the brain .
類似化合物との比較
Similar Compounds
tert-Butyl (4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamate: Similar structure but with a different substituent on the phenyl ring.
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group instead of a methoxy group.
Uniqueness
tert-Butyl (4-(2-hydroxy-3-methoxypropoxy)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both β-secretase and acetylcholinesterase sets it apart from other similar compounds, making it a promising candidate for further research in the treatment of neurodegenerative diseases .
特性
分子式 |
C15H23NO5 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-hydroxy-3-methoxypropoxy)phenyl]carbamate |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-11-5-7-13(8-6-11)20-10-12(17)9-19-4/h5-8,12,17H,9-10H2,1-4H3,(H,16,18) |
InChIキー |
VJOZKJJMSYJXOV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


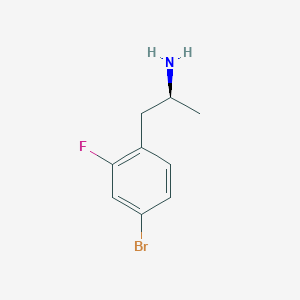
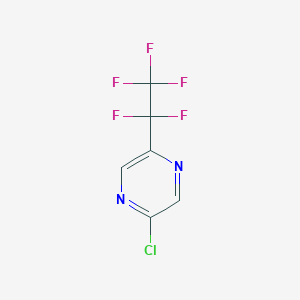
![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
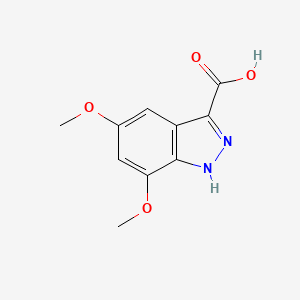
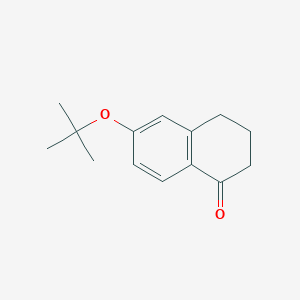

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
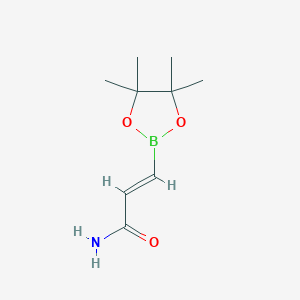
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
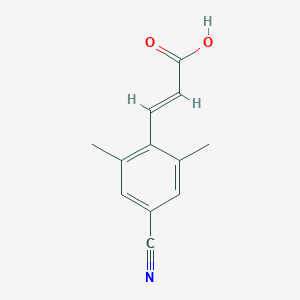

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

